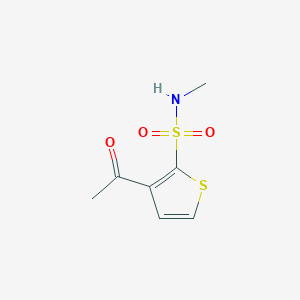

3-Acetyl-2-(methylaminosulfonyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Acetyl-2-(methylaminosulfonyl)thiophene is not directly mentioned in the provided papers. However, the papers discuss related thiophene derivatives which can provide insights into the general behavior and characteristics of thiophene compounds. Thiophenes are a class of heterocyclic compounds that have diverse applications in medicine, chemistry, and food industries. They are known for their aromaticity and can be synthesized through various methods, including Friedel-Crafts and Cross-Coupling reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and reactions. For instance, a novel thiophene-containing compound was synthesized by reacting malononitrile with carbon disulfide in the presence of potassium carbonate under reflux in DMF. This was followed by a reaction with chloroacetone and subsequent cyclization . Although the synthesis of 3-Acetyl-2-(methylaminosulfonyl)thiophene is not described, the methods mentioned could potentially be adapted for its synthesis, considering the structural similarities among thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and potential applications. For example, the molecular structure of a related compound was determined using X-ray crystallography and optimized using Density Functional Theory (DFT) calculations. The geometry of the molecule was found to be stabilized by intramolecular interactions, forming a three-dimensional network in the crystal . These techniques could be applied to analyze the molecular structure of 3-Acetyl-2-(methylaminosulfonyl)thiophene to predict its behavior and interactions.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, which are essential for their applications in different fields. The provided papers do not detail specific reactions for 3-Acetyl-2-(methylaminosulfonyl)thiophene, but the synthesis and applications of 2-acetyl thiophene suggest that such compounds can be functionalized and modified to enhance their utility . The reactivity of the acetyl and methylaminosulfonyl groups would be key areas of study for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The papers describe the use of spectroscopic methods such as FT-IR, NMR, and mass spectrometry to characterize these properties . Additionally, computational methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate electronic spectra and intramolecular charge transfer interactions, which are indicative of the compound's reactivity and stability . These methods would be relevant for analyzing the properties of 3-Acetyl-2-(methylaminosulfonyl)thiophene.

Relevant Case Studies

The cytotoxicity assay of a related thiophene compound against PC-3 and HeLa cell lines demonstrated that it was non-toxic, suggesting potential for safe use in biomedical applications . While this does not directly pertain to 3-Acetyl-2-(methylaminosulfonyl)thiophene, it provides a precedent for evaluating the biological activity of thiophene derivatives, which could be relevant for future case studies involving the compound of interest.

Scientific Research Applications

-

Medicinal Chemistry

- Thiophene-based analogs are considered by many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- They are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

-

Synthesis of Thiophene Derivatives

- Novel 3-acetyl-2-aminothiophenes were prepared from cyanoacetone and 1,4-dithianyl-2,5-diols using a modified Gewald reaction .

- The syntheses of the corresponding acetamides, as well as that of 3-acetyl-2-amino-5-nitrothiophene – an interesting building-block for thiophene azo dyes – are reported .

- Detailed spectroscopic investigations (1H-NMR, 13C-NMR, MS, IR) of the obtained compounds are presented .

-

Organic Synthesis

-

Pharmaceutical Industry

- Thiophene derivatives are used in the pharmaceutical industry for the synthesis of drugs .

- For example, Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Electronics Industry

-

Organic Synthesis

-

Pharmaceutical Industry

- Thiophene derivatives are used in the pharmaceutical industry for the synthesis of drugs .

- For example, Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Electronics Industry

properties

IUPAC Name |

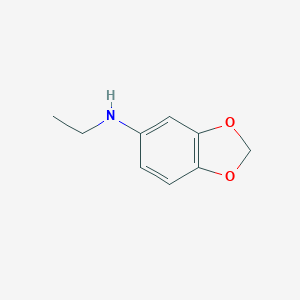

3-acetyl-N-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWLSKTWKAMLMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC=C1)S(=O)(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442770 |

Source

|

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-(methylaminosulfonyl)thiophene | |

CAS RN |

138891-01-7 |

Source

|

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)